Superior In-Vitro Anticancer Potency against Hepatocellular Carcinoma (HEPG2) Compared to a Lead Series Analog
In a direct head-to-head comparison within the same synthesized series and assay, the target compound (designated Compound 4) demonstrated the most potent in-vitro anticancer activity against the human liver cancer cell line HEPG2. Its IC50 value (4.29 µM) was markedly superior to that of the next most potent derivative in the study, Compound 17, which exhibited an IC50 of 11.27 µM [1][2]. This represents a 2.6-fold improvement in potency driven by the specific 3-(3-trifluoromethyl-phenylamino) substitution pattern.
| Evidence Dimension | In-vitro cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.29 µM |
| Comparator Or Baseline | Compound 17 (a structural analog from the same series), IC50 = 11.27 µM |
| Quantified Difference | 2.6-fold superior potency |
| Conditions | Human hepatocellular carcinoma cell line (HEPG2); MTT assay. |
Why This Matters
This data provides a direct, quantifiable reason to select this specific derivative over a close structural analog within its discovery series for oncology-focused research, ensuring procurement of the most potent candidate.
- [1] Ghorab, M. M., Ragab, F. A., Heiba, H. I., El-Gazzar, M. G., & El-Gazzar, M. G. (2012). Synthesis, in-vitro anticancer screening and radiosensitizing evaluation of some new N-(quinoxalin-2-yl)benzenesulfonamide derivatives. Arzneimittelforschung, 62(1), 46–52. View Source
- [2] PubMed. Synthesis, in-vitro anticancer screening and radiosensitizing evaluation of some new N-(quinoxalin-2-yl)benzenesulfonamide derivatives. PMID: 22331763. View Source
